

4-Bromo-3-ethynylpyridine: A Technical Guide to its Structural Elucidation and Analysis

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Bromo-3-ethynylpyridine**, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties and functionalities, arising from the interplay of the pyridine ring, the bromo substituent, and the ethynyl group, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structural elucidation and analysis of **4-Bromo-3-ethynylpyridine**, including its synthesis, spectroscopic characterization, and potential applications.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrN	PubChem
Molecular Weight	182.02 g/mol	PubChem
CAS Number	1211542-25-4	Chemical Supplier Catalogs

Synthesis

The synthesis of **4-Bromo-3-ethynylpyridine** can be achieved through a Sonogashira cross-coupling reaction.^{[1][2]} This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[1]

A plausible synthetic route involves the coupling of a di-halogenated pyridine, such as 3,4-dibromopyridine or 3-bromo-4-iodopyridine, with a protected acetylene source like trimethylsilylacetylene, followed by deprotection. The greater reactivity of iodine compared to bromine in palladium-catalyzed cross-coupling reactions would allow for selective reaction at the 4-position if 3-bromo-4-iodopyridine is used as the starting material.^[3]

A general experimental protocol for a Sonogashira reaction is as follows:

Experimental Protocol: Sonogashira Coupling

- **Reaction Setup:** To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-pyridine starting material, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., anhydrous triethylamine or a mixture of THF and triethylamine).
- **Addition of Alkyne:** Add the terminal alkyne (e.g., trimethylsilylacetylene) to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired ethynylpyridine derivative.
- **Deprotection (if necessary):** If a silyl-protected alkyne was used, the trimethylsilyl group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Structural Elucidation and Spectroscopic Analysis

While specific, experimentally verified spectra for **4-Bromo-3-ethynylpyridine** are not readily available in the public domain, its structure can be predicted based on the analysis of related compounds and general spectroscopic principles.

Mass Spectrometry

Predicted mass spectrometry data for **4-Bromo-3-ethynylpyridine** (under the name 3-bromo-4-ethynylpyridine) is available from PubChemLite.^[4]

Adduct	Predicted m/z
[M+H] ⁺	181.95999
[M+Na] ⁺	203.94193
[M-H] ⁻	179.94543
[M+NH ₄] ⁺	198.98653
[M+K] ⁺	219.91587

Experimental Protocol: Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.
- **Ionization Source:** Electrospray ionization (ESI) is a suitable method for generating ions of the molecule, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
- **Analysis:** The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide key information for the structural confirmation of **4-Bromo-3-ethynylpyridine**. The expected chemical shifts and coupling patterns can be inferred from known data for substituted pyridines and ethynyl compounds.

Predicted ^1H NMR Spectrum:

- **Pyridine Protons:** Three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2 would likely be the most downfield. The coupling constants would reveal the connectivity of these protons.
- **Ethynyl Proton:** A singlet in the region of δ 3.0-3.5 ppm.

Predicted ^{13}C NMR Spectrum:

- **Pyridine Carbons:** Five signals corresponding to the carbons of the pyridine ring. The carbon bearing the bromine atom (C4) and the carbon attached to the ethynyl group (C3) would have characteristic chemical shifts.
- **Ethynyl Carbons:** Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

- C≡C-H stretch: A sharp, weak band around 3300 cm^{-1} .
- C≡C stretch: A weak band in the region of 2100-2260 cm^{-1} .
- C-Br stretch: In the fingerprint region, typically below 800 cm^{-1} .
- Pyridine ring vibrations: Multiple bands in the 1600-1400 cm^{-1} region.

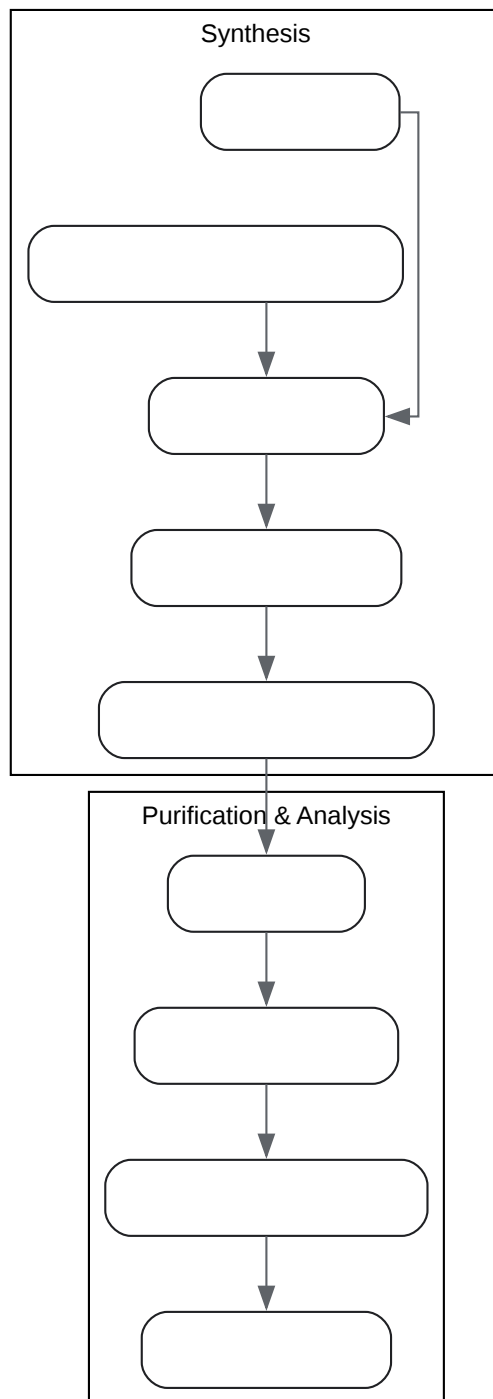
Experimental Protocol: Infrared Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of **4-Bromo-3-ethynylpyridine**.

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **4-Bromo-3-ethynylpyridine** via a Sonogashira coupling reaction.

Workflow for the Synthesis of 4-Bromo-3-ethynylpyridine

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Caption: Generalized workflow for the synthesis and purification of **4-Bromo-3-ethynylpyridine**.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in medicinal chemistry and are components of numerous approved drugs.[5][6] The incorporation of an ethynyl group can enhance the binding affinity of a molecule to its biological target and can also serve as a handle for further functionalization via "click chemistry" or other coupling reactions. The bromo substituent provides a site for further modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for **4-Bromo-3-ethynylpyridine** have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications, including as enzyme inhibitors.[5] The bromo-ethynyl-pyridine scaffold is a valuable starting point for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

4-Bromo-3-ethynylpyridine is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural elucidation relies on a combination of modern spectroscopic techniques, including mass spectrometry, NMR, and IR spectroscopy. While detailed experimental data for this specific compound is not widely published, its synthesis can be readily achieved through established methods like the Sonogashira coupling. The versatile functionalities of this molecule make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of **4-Bromo-3-ethynylpyridine** is warranted to fully explore its potential in drug discovery.

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